3-Bromo-2-methylpyrazolo[1,5-b]pyridazine 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 53902-89-9
VCID: VC5904866
InChI: InChI=1S/C7H6BrN3/c1-5-7(8)6-3-2-4-9-11(6)10-5/h2-4H,1H3
SMILES: CC1=NN2C(=C1Br)C=CC=N2
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05

3-Bromo-2-methylpyrazolo[1,5-b]pyridazine

CAS No.: 53902-89-9

Cat. No.: VC5904866

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05

* For research use only. Not for human or veterinary use.

3-Bromo-2-methylpyrazolo[1,5-b]pyridazine - 53902-89-9

Specification

CAS No. 53902-89-9
Molecular Formula C7H6BrN3
Molecular Weight 212.05
IUPAC Name 3-bromo-2-methylpyrazolo[1,5-b]pyridazine
Standard InChI InChI=1S/C7H6BrN3/c1-5-7(8)6-3-2-4-9-11(6)10-5/h2-4H,1H3
Standard InChI Key UNXAKLMSJLQAID-UHFFFAOYSA-N
SMILES CC1=NN2C(=C1Br)C=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-b]pyridazine core, a bicyclic system comprising fused pyrazole and pyridazine rings. Bromine substitution at position 3 and a methyl group at position 2 introduce steric and electronic modifications critical for biological interactions. The IUPAC name is 3-bromo-2-methylpyrazolo[1,5-b]pyridazine, with the SMILES notation CC1=NN2C(=C1Br)C=CC=N2.

Table 1: Physicochemical Properties of 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine

PropertyValue
Molecular FormulaC₇H₆BrN₃
Molecular Weight212.05 g/mol
IUPAC Name3-bromo-2-methylpyrazolo[1,5-b]pyridazine
InChI KeyUNXAKLMSJLQAID-UHFFFAOYSA-N
SolubilityNot publicly available

The Standard InChI string (InChI=1S/C7H6BrN3/c1-5-7(8)6-3-2-4-9-11(6)10-5/h2-4H,1H3) confirms the structural connectivity.

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous pyridazin-3-one derivatives reveals characteristic carbonyl stretches near 1672 cm⁻¹, though specific data for this brominated variant remain unpublished . Nuclear magnetic resonance (NMR) studies of related compounds show aromatic proton signals between δ 7.50–7.55 ppm in DMSO-d₆, suggesting similar electronic environments for the pyrazolo[1,5-b]pyridazine core .

Synthetic Methodologies

Cycloaddition Approaches

A high-yielding route involves [3 + 2] cycloaddition reactions. For example, treatment of ethynylpyridines with trimethylsilylacetylene under Sonogashira conditions generates intermediates that undergo dipolar cycloaddition with in situ-generated 1-aminopyridinium ions. This method produces 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine derivatives in moderate yields (45–65%) .

Functionalization Strategies

Subsequent nucleophilic aromatic substitution or palladium-catalyzed cross-coupling enables diversification at position 3. For instance, reaction with 4-(trifluoromethyl)phenylboronic acid introduces electron-withdrawing groups that enhance parasitic selectivity .

Table 2: Representative Synthetic Modifications

Reaction TypeConditionsYield (%)
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N, THF58
Suzuki-Miyaura Cross-CouplingPd(dppf)Cl₂, K₂CO₃, DMF/H₂O72

Biological Activities and Mechanisms

Antitrypanosomal Activity

In a high-throughput screen of 42,444 kinase inhibitors, the pyrazolo[1,5-b]pyridazine scaffold exhibited potent activity against Trypanosoma brucei brucei (EC₅₀ = 0.12 μM). Structural optimization reduced human kinase (GSK-3β, CDK-2, CDK-4) inhibition by >1000-fold while maintaining antitrypanosomal efficacy .

Selectivity Profiling

Compound 23a (R₁ = 4-CF₃Ph, R₂ = NH₂) demonstrated 320-fold selectivity for T. b. brucei over human CDK-2 (EC₅₀ = 38 μM vs. 0.12 μM). Molecular docking studies attribute this to steric complementarity in the parasitic kinase ATP-binding pocket .

Pharmacological Optimization

ADME Properties

Lead optimization focused on improving aqueous solubility and metabolic stability. Introducing polar groups at R₃ increased microsomal stability (CLint < 15 μL/min/mg protein) while maintaining blood-brain barrier penetration (brain/plasma ratio = 0.8) .

Table 3: ADME Parameters for Select Derivatives

CompoundMicrosomal Stability (CLint)Plasma Protein Binding (%)
20g12 μL/min/mg89
23a18 μL/min/mg92

In Vivo Efficacy

Future Directions

Current efforts aim to decouple efficacy from toxicity by modifying the pyrimidine hinge-binding motif. Replacement with pyridine analogs maintained antitrypanosomal activity (EC₅₀ = 0.18 μM) while improving therapeutic indices (>500) .

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